

Application Notes: Pancreastatin (33-49), Porcine in Glucose Uptake Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pancreastatin (33-49), porcine

Cat. No.: B15599002

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

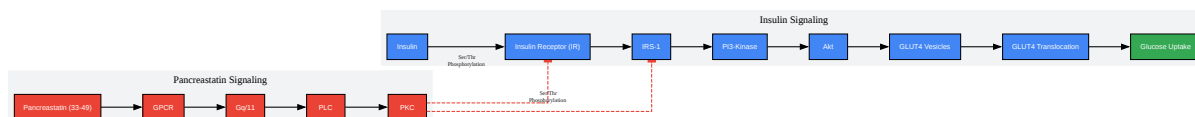
Introduction

Pancreastatin (PST) is a 49-amino acid peptide derived from the processing of Chromogranin A (ChgA), a protein found in the secretory granules of neuroendocrine and endocrine cells.[1][2][3] The porcine variant of Pancreastatin, and specifically its C-terminal fragment comprising amino acids 33-49, has been identified as a biologically active peptide with significant metabolic effects.[2] This fragment is a key tool for studying glucose homeostasis due to its potent inhibitory effects on insulin-stimulated glucose uptake in various tissues, including skeletal muscle, adipocytes, and the liver.[1][3][4] Its dysglycemic activity and role in counter-regulating insulin signaling make it a valuable agent for investigating the mechanisms of insulin resistance, a hallmark of type 2 diabetes.[3][4][5]

Mechanism of Action

Pancreastatin (33-49) exerts its inhibitory effect on glucose uptake by interfering with the canonical insulin signaling pathway. The peptide acts through a G-protein coupled receptor (GPCR), activating the Gq/11 protein-phospholipase C (PLC) pathway.[4] This leads to the activation of classical protein kinase C (PKC) isoforms.[4][6] Activated PKC then blunts insulin signaling through serine/threonine phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1).[4][6] This phosphorylation event inhibits the necessary tyrosine phosphorylation of IR and IRS-1, preventing the recruitment and activation of phosphatidylinositol 3-kinase (PI3K).[4][6] The disruption of the PI3K/Akt signaling cascade

ultimately impairs the translocation of the glucose transporter 4 (GLUT4) to the cell membrane, resulting in decreased glucose uptake.[4][7]



[Click to download full resolution via product page](#)

Caption: Pancreastatin's interference with the insulin signaling pathway.

Summary of Quantitative Data

The following table summarizes the observed effects of Pancreastatin on glucose uptake across different experimental models.

Model System/Organism	Tissue/Cell Type	Pancreastatin Fragment & Concentration	Key Finding on Glucose Uptake	Reference
Human (in vivo)	Forearm Skeletal Muscle	CHGA(273–301) (~200 nM)	~48-50% decrease in basal glucose uptake. [8] [9]	[8] [9]
Rat	Adipocytes	PST (10 nM)	~50% inhibition of insulin-stimulated glucose transport. [1]	[1]
Rat	Adipocytes	PST	IC50 of 0.6 nM for inhibition of glucose transport. [1]	[1]
Rat	Adipocytes	PST (10 nM)	56% inhibition of insulin-stimulated GLUT4 translocation to the plasma membrane. [7]	[7]
Mouse	Primary Hepatocytes	PST	Inhibits insulin-stimulated glucose uptake. [1]	[1]
Rat	Perfused Pancreas	PST (33-49) (10^{-8} M)	Inhibited insulin release when stimulated by 16.7 mM glucose. [10]	[10]
Rat (in vivo)	Liver	PST (33-49)	Increased blood glucose levels and decreased	[11]

liver glycogen
content.[\[11\]](#)

Experimental Protocols

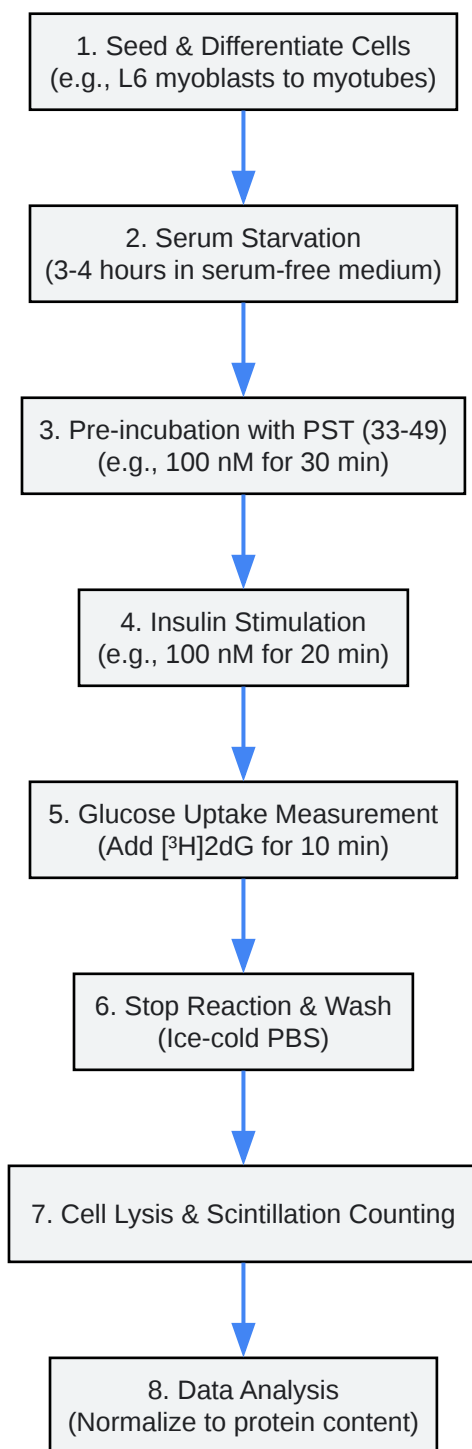
Protocol 1: In Vitro Glucose Uptake Assay Using 2-Deoxy-D-[³H]-glucose

This protocol details a common method for measuring glucose uptake in cultured cells (e.g., L6 myotubes or 3T3-L1 adipocytes) to assess the inhibitory effect of Pancreastatin (33-49).

Materials:

- Differentiated cells (e.g., L6 myotubes) in 12-well plates
- Serum-free DMEM
- Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
- Porcine Pancreastatin (33-49) stock solution
- Insulin solution (100 µM stock)
- 2-Deoxy-D-[³H]-glucose ([³H]2dG)
- Unlabeled 2-Deoxy-D-glucose (cold 2dG)
- Cytochalasin B (inhibitor for non-specific uptake control)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Cell lysis buffer (e.g., 0.1% SDS, 0.1N NaOH)
- Scintillation cocktail and vials
- Scintillation counter

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro glucose uptake assay with Pancreastatin.

Procedure:

- **Cell Culture:** Culture and differentiate cells to the desired state (e.g., confluent myotubes) in 12-well plates.
- **Serum Starvation:** Wash cells twice with warm PBS, then incubate in serum-free DMEM for 3-4 hours to lower basal glucose uptake and increase insulin sensitivity.[12]
- **Pre-treatment:** After starvation, wash cells with KRH buffer. Add fresh KRH buffer containing either vehicle (control) or the desired concentration of porcine Pancreastatin (33-49) (e.g., 0.1 nM to 100 nM). Incubate for 30 minutes at 37°C.
- **Insulin Stimulation:** Add insulin to a final concentration of 100 nM to the appropriate wells (both vehicle and PST-treated). Do not add insulin to basal uptake control wells. Incubate for 20 minutes at 37°C. For non-specific uptake control, add Cytochalasin B (10 µM) 15 minutes prior to adding the glucose tracer.
- **Glucose Uptake:** Initiate the glucose uptake by adding [³H]2dG (e.g., to a final concentration of 0.5 µCi/mL) along with cold 2dG (to a final concentration of 10 µM). Incubate for exactly 10 minutes at 37°C.[12]
- **Stopping the Reaction:** Terminate the uptake by aspirating the glucose solution and immediately washing the cells three times with ice-cold PBS. This step is critical to remove extracellular tracer.[12]
- **Cell Lysis:** Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.
- **Quantification:** Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Determine the protein concentration of a parallel sample for normalization. Subtract the non-specific uptake (counts from Cytochalasin B-treated cells) from all other values. Express the data as counts per minute (CPM) per milligram of protein. Calculate the percentage inhibition caused by Pancreastatin (33-49) relative to the insulin-stimulated control.

Experimental Controls:

- Basal: No insulin or PST treatment.
- Vehicle Control: Treated with the solvent used for PST.
- Positive Control: Stimulated with insulin only.
- Non-specific Uptake: Pre-treated with Cytochalasin B to block transporter-mediated uptake.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.physiology.org [journals.physiology.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pancreastatin is an endogenous peptide that regulates glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreastatin modulates insulin signaling in rat adipocytes: mechanisms of cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Modulation of insulin receptor signalling by pancreastatin in HTC hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Pancreastatin (33-49) enhances the priming effect of glucose in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucogenolytic and hyperglycemic effect of 33-49 C-terminal fragment of pancreastatin in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Application Notes: Pancreastatin (33-49), Porcine in Glucose Uptake Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599002#pancreastatin-33-49-porcine-for-studying-glucose-uptake]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com